molecular formula C28H34N6O5S B11218581 6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11218581
M. Wt: 566.7 g/mol
InChI Key: ILZSVGCJJPSSJC-UHFFFAOYSA-N
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Description

6-(morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with morpholino (piperazin-1-yl)methanone . This method ensures high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. These methods would typically include large-scale palladium-catalyzed coupling reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

6-(morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.

Scientific Research Applications

6-(morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of morpholine, piperazine, and nitrophenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C28H34N6O5S

Molecular Weight

566.7 g/mol

IUPAC Name

6-morpholin-4-yl-3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C28H34N6O5S/c35-26(32-14-12-30(13-15-32)21-5-7-22(8-6-21)34(37)38)4-2-1-3-11-33-27(36)24-20-23(31-16-18-39-19-17-31)9-10-25(24)29-28(33)40/h5-10,20H,1-4,11-19H2,(H,29,40)

InChI Key

ILZSVGCJJPSSJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S

Origin of Product

United States

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